molecular formula C13H11BrN2OS B1381231 1-(4-(4-Bromophenoxy)phenyl)thiourea CAS No. 1159981-20-0

1-(4-(4-Bromophenoxy)phenyl)thiourea

Cat. No. B1381231
M. Wt: 323.21 g/mol
InChI Key: RFEMNAJTGNTYEE-UHFFFAOYSA-N
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Description

“1-(4-(4-Bromophenoxy)phenyl)thiourea” is an organosulfur compound with the empirical formula C13H11BrN2OS . It is a solid substance and is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .


Synthesis Analysis

The synthesis of thiourea derivatives, such as “1-(4-(4-Bromophenoxy)phenyl)thiourea”, can be achieved through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .


Molecular Structure Analysis

The molecular structure of “1-(4-(4-Bromophenoxy)phenyl)thiourea” was determined from single crystal X-ray diffraction data . It has a molecular weight of 323.21 and its SMILES string is S=C(N)NC(C=C1)=CC=C1OC2=CC=C(Br)C=C2 .


Physical And Chemical Properties Analysis

“1-(4-(4-Bromophenoxy)phenyl)thiourea” is a solid substance . It has a molecular weight of 323.21 and its SMILES string is S=C(N)NC(C=C1)=CC=C1OC2=CC=C(Br)C=C2 .

Safety And Hazards

“1-(4-(4-Bromophenoxy)phenyl)thiourea” may form combustible dust concentrations in air. It is harmful if swallowed and is suspected of causing cancer and damaging the unborn child . It is classified as Acute Tox. 4 Oral - Skin Sens. 1 .

properties

IUPAC Name

[4-(4-bromophenoxy)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2OS/c14-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)16-13(15)18/h1-8H,(H3,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEMNAJTGNTYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Bromophenoxy)phenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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